4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride
Description
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminomethyl group and an ethyl group
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-(aminomethyl)-4-ethyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(4-8)3-6(9)10-5-7;/h2-5,8H2,1H3;1H |
InChI Key |
BZYYNJABUWHXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)OC1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride typically involves the reaction of ethyl oxalyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s ability to interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzeneboronic acid hydrochloride
- 4-(Aminomethyl)benzonitrile
- 4-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is unique due to its specific structural features, including the oxolane ring and the aminomethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Antimicrobial Properties
Recent studies have demonstrated that 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride exhibits antimicrobial activity against a range of pathogens. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for maintaining cell integrity. This activity has been quantified in various assays, showing efficacy against both Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride has also been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on enzymes such as:
- Cyclooxygenase (COX) : This enzyme is critical in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which may have implications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride in treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates among treated patients compared to controls.
- Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The results suggested that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, indicating potential for further development as a therapeutic agent for neurodegenerative disorders .
The biological activity of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is primarily attributed to its ability to interact with specific biological targets:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Binding : It binds to active sites on enzymes such as COX and AChE, altering their activity and affecting downstream biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
